24,25-Dihydroxycholecalciferol

Übersicht

Beschreibung

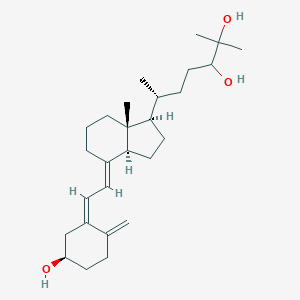

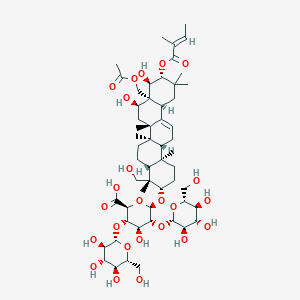

24,25-Dihydroxycholecalciferol, also known as 24,25-dihydroxyvitamin D3 and (24R)-hydroxycalcidiol, is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . It is inactive as a hormone both in vitro and in vivo . It was first identified in 1972 in the laboratory of Hector DeLuca and Michael F. Holick .

Synthesis Analysis

24,25-Dihydroxyvitamin D3 is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . CYP24A1 is a multicatalytic enzyme catalyzing most, if not all, of the reactions in the C-24/C-23 pathway of 25-OH-D3 metabolism . It has been proposed that 24,25-dihydroxyvitamin D3 is a metabolite of 25-hydroxyvitamin D3 which is destined for excretion .

Molecular Structure Analysis

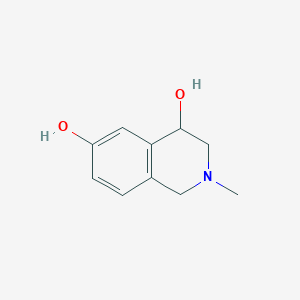

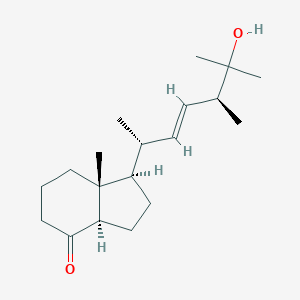

The IUPAC name for this compound is (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol . The chemical formula is C27H44O3 and the molar mass is 416.63 g/mol .

Chemical Reactions Analysis

24,25-Dihydroxyvitamin D3 is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . CYP24A1 is a multicatalytic enzyme catalyzing most, if not all, of the reactions in the C-24/C-23 pathway of 25-OH-D3 metabolism .

Physical And Chemical Properties Analysis

The chemical formula for this compound is C27H44O3 and the molar mass is 416.63 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medical Applications

24,25-Dihydroxycholecalciferol, derived from novel 25-hydroxy-24-oxocholestane derivatives, is significant in medicine for regulating calcium metabolism in warm-blooded animals. Its derivatives are valuable intermediates for synthesizing various active vitamin D3 compounds (Colas et al., 2008).

Role in Calcium Metabolism

A study revealed that administration of this compound in patients with osteoporosis leads to a gradual increase in ionized calcium levels in blood plasma. This increase remains stable and does not change significantly even after discontinuing the drug (Khodyrev & Spirichev, 2005).

Metabolism and Bioavailability

Research on the bioavailability and metabolism of ergocalciferol (D₂) and cholecalciferol (D₃) indicated that oral doses of these compounds are rapidly metabolized and effective in increasing serum 25(OH)D. This study highlighted the significance of this compound in understanding the metabolic pathways of vitamin D compounds (Cipriani et al., 2013).

Vitamin D Toxicity and Metabolism

An investigation into vitamin D toxicity highlighted the role of various metabolites, including this compound. The study emphasized the importance of understanding the mechanisms of vitamin D metabolism and its impact on overall health (Jones, 2008).

Clinical Applications in Bone Health

A study on postmenopausal osteoporosis did not find a significant therapeutic effect of 1,25-dihydroxycholecalciferol, a metabolite related to this compound, on bone health. This research contributes to understanding the clinical applications and limitations of vitamin D metabolites in treating bone-related diseases (Falch et al., 2009).

Effect on Immune System

This compound, alongside other vitamin D metabolites, was examined for its impact on the immune system. The study suggests a potential link between vitamin D status and immune responses, which can have implications for treating autoimmune diseases and infections (Van Etten et al., 2002).

Wirkmechanismus

Target of Action

24, 25-Dihydroxy VD3, also known as 24,25-Dihydroxycholecalciferol or 24,25-DIHYDROXYVITAMIN D3, is a compound closely related to 1,25-dihydroxyvitamin D3 and is an active form of vitamin D3 . Its primary target is the intracellular calcium concentration in cells, particularly in intestinal cells .

Mode of Action

24, 25-Dihydroxy VD3 interacts with its target by inhibiting the increase in intracellular calcium concentration in a dose-dependent manner . This interaction results in changes in calcium homeostasis within the cells .

Biochemical Pathways

The affected biochemical pathway primarily involves the regulation of calcium levels within the cells. By inhibiting the increase in intracellular calcium concentration, 24, 25-Dihydroxy VD3 affects calcium homeostasis, which is crucial for various cellular functions .

Result of Action

The result of the action of 24, 25-Dihydroxy VD3 is the regulation of calcium levels within the cells. By inhibiting the increase in intracellular calcium concentration, it helps maintain calcium homeostasis, which is essential for various cellular functions .

Zukünftige Richtungen

The future directions of research on 24,25-Dihydroxycholecalciferol could involve further investigation into its physiological significance and potential activity. Some evidence of a possible receptor has been obtained . Further studies could also explore the implications of decreased concentrations of this compound due to mutations inactivating the vitamin D 24-hydroxylase gene .

Biochemische Analyse

Biochemical Properties

24, 25-Dihydroxy VD3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed from 25-hydroxyvitamin D3 by the action of the enzyme CYP24A1 . The nature of these interactions is primarily enzymatic, where 24, 25-Dihydroxy VD3 serves as a substrate for the enzyme.

Cellular Effects

24, 25-Dihydroxy VD3 has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the increase in intracellular Ca2+ concentration in a dose-dependent manner .

Molecular Mechanism

The mechanism of action of 24, 25-Dihydroxy VD3 is complex and involves several molecular interactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the increase in intracellular Ca2+ concentration, suggesting a potential role in regulating calcium homeostasis .

Metabolic Pathways

24, 25-Dihydroxy VD3 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels. For instance, it is formed from 25-hydroxyvitamin D3 by the action of the enzyme CYP24A1 .

Eigenschaften

IUPAC Name |

6-[4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKJYANJHNLEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860685 | |

| Record name | 9,10-Secocholesta-5,7,10-triene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40013-87-4, 55721-11-4, 55700-58-8 | |

| Record name | (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,24,25-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 55721-11-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 55700-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)